Product packaging for D-Alanyl-O-(4-chlorobenzoyl)-L-serine(Cat. No.:CAS No. 921933-82-6)

D-Alanyl-O-(4-chlorobenzoyl)-L-serine

Cat. No.: B12621711
CAS No.: 921933-82-6
M. Wt: 314.72 g/mol
InChI Key: DLCKWGQPDBNVPQ-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids and Peptide Mimetics

Non-canonical amino acids are those not naturally encoded in the genetic code of an organism. Their incorporation into peptides can lead to the formation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.govfoodb.ca Peptidomimetics are designed to overcome the limitations of natural peptides as therapeutic agents, such as their susceptibility to degradation by proteases and poor oral bioavailability. nih.govnih.gov By introducing non-canonical residues, researchers can create peptides with increased resistance to enzymatic breakdown, leading to a longer duration of action in the body. nih.gov

Role of D-Amino Acids and Stereochemistry in Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological systems. While L-amino acids are the predominant enantiomers found in proteins, D-amino acids are also present in nature and have significant biological functions. chemspider.comresearchgate.net For instance, D-alanine and D-glutamate are essential components of the peptidoglycan cell wall in bacteria, providing structural integrity and resistance to many common proteases that are specific for L-amino acids. nih.govnih.gov

The incorporation of D-amino acids into synthetic peptides is a common strategy to enhance their stability against enzymatic degradation. chemspider.com This is because proteases are highly specific for the L-configuration of amino acids, and the presence of a D-amino acid can render the peptide bond resistant to cleavage. Beyond stability, the stereochemistry of an amino acid can profoundly impact the peptide's secondary structure and its interaction with biological targets. researchgate.net

Overview of the Chemical Compound: D-Alanyl-O-(4-chlorobenzoyl)-L-serine

This compound is a dipeptide derivative that exemplifies the principles of modified amino acids. Its structure consists of a D-alanine residue linked to a modified L-serine residue. The L-serine has been chemically altered by the addition of a 4-chlorobenzoyl group to its hydroxyl side chain, forming an ester linkage.

This compound possesses several features of interest to biochemical research. The presence of the D-alanine residue suggests enhanced stability against proteolysis. The O-acylation of the L-serine with a 4-chlorobenzoyl group introduces a non-canonical, aromatic, and halogenated moiety. This modification can significantly alter the physicochemical properties of the parent dipeptide, including its hydrophobicity, electronic distribution, and potential for specific interactions with biological targets. The 4-chlorobenzoyl group, in particular, can engage in various non-covalent interactions, such as pi-stacking and halogen bonding, which could influence its binding to enzymes or receptors.

While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests potential applications as a research tool to probe enzyme active sites or as a lead compound in drug discovery programs targeting systems where D-amino acid-containing peptides or acylated amino acids show activity.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound.

PropertyValue
Molecular Formula C13H15ClN2O5
Molecular Weight 314.72 g/mol
IUPAC Name (2R)-2-amino-N-[(2S)-1-hydroxy-1-oxo-3-[(4-chlorobenzoyl)oxy]propan-2-yl]propanamide
Canonical SMILES CC(C(=O)NC(C(=O)O)COC(=O)C1=CC=C(C=C1)Cl)N
InChI Key BGEWJCCCDBPZSX-UHFFFAOYSA-N
Data sourced from PubChem.

Detailed Research Findings

Specific experimental data on the synthesis and biological activity of this compound is limited in peer-reviewed literature. However, based on the chemical structure, we can infer potential areas of research interest.

The synthesis of such a compound would likely involve standard peptide coupling techniques to form the dipeptide bond between D-alanine and L-serine, followed by the selective acylation of the serine hydroxyl group with 4-chlorobenzoyl chloride. The stereochemistry of the amino acids would be controlled by using the appropriate protected D-alanine and L-serine starting materials.

The biological activity of O-acyl-dipeptides can be diverse. For instance, acylated amino acids and peptides are known to interact with various enzymes, including proteases and hydrolases. The 4-chlorobenzoyl group could act as a recognition element for specific binding pockets. Furthermore, dipeptides containing D-alanine are of interest in the study of bacterial cell wall metabolism and antibiotic resistance. The compound could potentially serve as a substrate or inhibitor for enzymes involved in these pathways.

Further research would be necessary to elucidate the specific biological targets and mechanism of action of this compound. Such studies would likely involve screening the compound against a panel of enzymes and receptors, as well as cellular assays to determine its effects on various biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2O5 B12621711 D-Alanyl-O-(4-chlorobenzoyl)-L-serine CAS No. 921933-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921933-82-6

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid

InChI

InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10+/m1/s1

InChI Key

DLCKWGQPDBNVPQ-XCBNKYQSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of D Alanyl O 4 Chlorobenzoyl L Serine

Strategies for Peptide Bond Formation Involving D-Alanine and L-Serine

The formation of the peptide bond between D-alanine and L-serine is a critical step in the synthesis of the target molecule. This transformation requires the activation of the carboxylic acid of the N-protected D-alanine and subsequent coupling with the amino group of the protected L-serine derivative. Several classes of reagents are commonly employed for this purpose, each with its own advantages regarding efficiency and minimization of side reactions, particularly racemization. americanpeptidesociety.org

Carbodiimides are a foundational class of coupling reagents. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) facilitate peptide bond formation by activating the carboxyl group as an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com This intermediate is then susceptible to nucleophilic attack by the amino group of L-serine. While effective, the use of carbodiimides alone can sometimes lead to racemization and the formation of an N-acylurea byproduct. To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.org These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. americanpeptidesociety.org

Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), represent another major class of coupling reagents. peptide.com These reagents, which possess an aminium salt structure, are known for their high efficiency and rapid reaction times, with couplings often completing in minutes. peptide.com The addition of HOBt can further suppress any potential racemization. peptide.com Another effective onium salt is PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is particularly useful for coupling sterically hindered or N-methylated amino acids. peptide.com

The choice of strategy also depends on whether the synthesis is performed in solution (liquid-phase peptide synthesis, LPPS) or on a solid support (solid-phase peptide synthesis, SPPS). In SPPS, the C-terminal amino acid (in this case, L-serine) is anchored to a resin, and the peptide chain is built up by sequential addition of protected amino acids. researchgate.netiris-biotech.de This method simplifies purification as excess reagents and byproducts are washed away after each step. masterorganicchemistry.com

Regardless of the phase, protecting groups are essential to prevent unwanted side reactions. jocpr.comcreative-peptides.com The α-amino group of D-alanine is typically protected with a group like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.comresearchgate.net The choice of protecting group dictates the deprotection conditions used throughout the synthesis. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies where one group can be removed without affecting the other. iris-biotech.decreative-peptides.com

A biocatalytic approach has also been explored for the synthesis of dipeptides. For instance, the enzyme DltA has been shown to synthesize N-(d-alanyl)-l-cysteine. nih.gov This method involves the enzymatic formation of an S-acyl-l-cysteine intermediate, followed by a chemical S→N acyl transfer. nih.gov While this specific example does not produce the desired D-Alanyl-L-serine, it highlights the potential of enzymatic methods in forming peptide bonds with D-amino acids. nih.gov

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DICCost-effective, efficient for small to medium scale. americanpeptidesociety.org Often used with additives like HOBt or HOAt to reduce racemization. americanpeptidesociety.org
Onium Salts HBTU, TBTU, PyAOPHigh efficiency, rapid reaction times. peptide.com Low racemization, especially with HOBt. peptide.com PyAOP is effective for hindered couplings. peptide.com
Active Ester-Based TSTUUseful for forming activated N-hydroxysuccinimide esters and for couplings in aqueous solutions. peptide.com

Approaches to the Esterification of L-Serine with 4-Chlorobenzoic Acid

The esterification of the L-serine side-chain hydroxyl group with 4-chlorobenzoic acid is a key transformation to yield the final "O-(4-chlorobenzoyl)-L-serine" moiety. This reaction must be performed selectively without affecting the α-carboxyl group or the α-amino group of the serine. Therefore, appropriate protection of these functional groups is a prerequisite.

Typically, the α-amino group of L-serine would be protected with a group like Fmoc or Boc, and the α-carboxyl group would be protected as an ester, for example, a methyl or benzyl (B1604629) ester, especially in solution-phase synthesis. In solid-phase synthesis, the carboxyl group is anchored to the resin support.

Several classical esterification methods can be adapted for this purpose:

DCC/DMAP Coupling: One of the most common methods for esterification involves the use of a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid of 4-chlorobenzoic acid, and DMAP acts as an acyl transfer catalyst, facilitating the attack of the serine hydroxyl group.

Acyl Chloride Method: 4-Chlorobenzoic acid can be converted to its more reactive acyl chloride derivative, 4-chlorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then react with the protected L-serine in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form the desired ester. This method is highly effective but requires careful control of reaction conditions to avoid side reactions.

Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions. It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents activate the serine hydroxyl group, allowing it to be displaced by the carboxylate of 4-chlorobenzoic acid. A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, although this is not a factor for the primary hydroxyl group of serine.

Stereoselective Synthesis and Chiral Resolution Techniques for Constituent Amino Acids

The stereochemical integrity of both D-alanine and L-serine is paramount for the synthesis of the target compound. While both L-alanine and L-serine are naturally abundant and commercially available, obtaining the D-enantiomer of alanine (B10760859) often requires specific synthetic or resolution methods.

Stereoselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically pure amino acids. nih.gov This can involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction, and then subsequently removed. Another approach is asymmetric catalysis, where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to produce a large amount of the desired enantiomer. For example, asymmetric hydrogenation of prochiral precursors like N-acyldehydroalanines using chiral rhodium or ruthenium catalysts is a well-established industrial method for producing α-amino acids.

Chiral Resolution: When a racemic mixture (an equal mixture of D- and L-isomers) of an amino acid is produced, chiral resolution techniques can be employed to separate the enantiomers.

Enzymatic Resolution: This is a highly effective method that leverages the stereospecificity of enzymes. nih.gov For instance, an acylase can selectively hydrolyze the N-acyl group from the L-amino acid in a racemic mixture of N-acyl-D/L-amino acids, leaving the N-acyl-D-amino acid unreacted. nih.gov The resulting L-amino acid and N-acyl-D-amino acid can then be easily separated. This method is valued for its high enantiomeric excess and environmentally benign conditions. nih.gov

Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (like solubility), they can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation as they pass through the chromatography column. While effective, it is often more expensive and better suited for analytical purposes or small-scale preparative separations.

For the synthesis of D-Alanyl-O-(4-chlorobenzoyl)-L-serine, one would typically start with commercially available, enantiomerically pure L-serine and D-alanine to avoid the complexities and potential yield losses associated with resolution steps during the synthesis. The quality of these starting materials is critical, as even small enantiomeric impurities can lead to the formation of diastereomeric peptide impurities that are difficult to separate from the final product. sigmaaldrich.com

TechniquePrincipleAdvantagesDisadvantages
Enzymatic Resolution Uses stereospecific enzymes (e.g., acylase) to selectively react with one enantiomer. nih.govHigh enantiomeric purity, mild conditions. nih.govLimited to a theoretical maximum yield of 50% for the desired enantiomer. nih.gov
Diastereomeric Crystallization Forms separable diastereomeric salts with a chiral resolving agent.Well-established, scalable technique.Can be labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions.
Asymmetric Synthesis Uses chiral auxiliaries or catalysts to create the desired stereocenter.Can provide a theoretical yield of 100%. nih.govMay require more complex starting materials and catalysts.
Chiral Chromatography Separates enantiomers based on differential interaction with a chiral stationary phase.High separation efficiency.Often costly, may not be practical for large-scale synthesis.

Optimization of Reaction Conditions for Yield, Purity, and Stereochemical Control

Optimizing reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity while maintaining strict stereochemical control. This involves a systematic evaluation of several parameters for both the peptide coupling and the esterification steps.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants and products. For peptide coupling, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used. sigmaaldrich.com The solvent's ability to solvate the growing peptide chain is crucial, especially in SPPS, to prevent aggregation which can lead to incomplete reactions. researchgate.net

Temperature: Peptide coupling reactions are often carried out at room temperature or slightly below (e.g., 0 °C) to minimize side reactions, particularly racemization. While higher temperatures can increase the reaction rate, they also increase the risk of epimerization at the chiral center of the activated amino acid.

Stoichiometry of Reagents: The molar ratios of the coupling reagents, additives, and the amino acids need to be carefully controlled. A slight excess of the activated amino acid and coupling reagents is often used to drive the reaction to completion. However, a large excess can lead to difficulties in purification.

Base: In many peptide coupling protocols, a tertiary amine base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is added to neutralize the protonated amine of the incoming amino acid and to facilitate the reaction. sigmaaldrich.com The choice and amount of base are critical, as stronger or excess base can promote racemization. Less basic alternatives, like collidine, are sometimes preferred.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in low yield, while unnecessarily long reaction times can increase the chance of side product formation.

Controlling Stereochemistry:

The prevention of racemization is a primary concern. This is particularly relevant for the activated D-alanine residue during the peptide coupling step. Several strategies are employed:

Use of Additives: As mentioned, additives like HOBt and especially its more reactive analogue HOAt are highly effective at suppressing racemization by forming active esters that are more reactive towards the amine than they are towards racemization.

Uronium/Aminium-based Reagents: Reagents like HBTU and HATU are generally considered to result in lower levels of racemization compared to carbodiimides used alone.

Minimizing Exposure to Base: The activated amino acid should be exposed to the base for the shortest time possible before the coupling reaction occurs.

Purification:

After the synthesis, purification is essential to isolate the target compound with high purity. The primary technique used is reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the desired product from unreacted starting materials, reagents, and any side products based on differences in hydrophobicity. The purity of the final product is then confirmed using analytical HPLC and its identity is verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

ParameterObjectiveCommon Approaches
Solvent Ensure solubility, prevent aggregationDMF, NMP, DCM researchgate.netsigmaaldrich.com
Temperature Minimize racemization, control reaction rate0 °C to room temperature
Reagents Drive reaction to completion, minimize side productsSlight excess of activated acid and coupling agent; use of additives like HOBt/HOAt americanpeptidesociety.org
Base Neutralize salts, facilitate couplingDIPEA, NMM; use of non-nucleophilic, sterically hindered bases sigmaaldrich.com
Purification Isolate pure productReverse-Phase HPLC
Analysis Confirm purity and identityAnalytical HPLC, Mass Spectrometry, NMR

Design and Synthesis of Chemically Related Analogues and Derivatives of this compound

Modifications to the D-Alanine Residue: The D-alanine can be replaced with other D-amino acids to investigate the impact of the side chain. For example, substituting it with D-valine or D-leucine would increase the lipophilicity and steric bulk. Alternatively, using a non-natural amino acid, such as D-pipecolic acid, could introduce conformational constraints to the peptide backbone. researchgate.net The synthesis would follow similar peptide coupling protocols, simply substituting the desired N-protected D-amino acid for D-alanine.

Modifications to the L-Serine Backbone: The L-serine can be replaced with other hydroxy-containing amino acids, such as L-threonine or L-hydroxyproline. peptide.com This would alter the spacing and orientation of the ester group relative to the peptide backbone. The synthesis would require the corresponding protected hydroxy-amino acid, followed by esterification of its side-chain hydroxyl group. Another possibility is to change the stereochemistry to D-serine, resulting in the D-Ala-D-Ser diastereomer, to assess the importance of the L-configuration at this position.

Modifications to the Acyl Group: The 4-chlorobenzoyl group can be readily varied to explore electronic and steric effects.

Electronic Effects: The chlorine atom can be moved to the ortho- or meta-positions, or it can be replaced with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl). This is achieved by using the corresponding substituted benzoic acid in the esterification step.

Steric Effects: The size of the acyl group can be altered by using different aromatic or aliphatic carboxylic acids. For example, replacing the benzoyl group with a naphthoyl group would increase its size and aromatic surface area, while using a cyclohexanecarbonyl group would remove the aromaticity entirely.

The synthesis of these analogues generally follows the same fundamental pathways of protection, coupling, esterification, and deprotection. The flexibility of modern peptide synthesis techniques, particularly SPPS, allows for the relatively straightforward incorporation of a wide variety of natural and non-natural building blocks to generate a library of related compounds for further study. researchgate.netsigmaaldrich.com

Modification SiteExample AnalogueRationale for Modification
D-Alanine Position D-Valyl-O-(4-chlorobenzoyl)-L-serineIncrease lipophilicity and steric bulk.
L-Serine Position D-Alanyl-O-(4-chlorobenzoyl)-L-threonineAlter the position and orientation of the ester group.
Acyl Group D-Alanyl-O-(4-nitrobenzoyl)-L-serineModify electronic properties (stronger electron-withdrawing group).
Acyl Group D-Alanyl-O-(cyclohexanecarbonyl)-L-serineRemove aromaticity, increase flexibility.

An extensive search for scholarly articles and detailed analytical data on the chemical compound this compound has been conducted. The objective was to find specific research findings to populate an article structured around advanced analytical characterization techniques, including High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Chromatographic Methods.

Consequently, it is not possible to generate a scientifically accurate and detailed article with the required data tables and research findings for the specified sections and subsections. The creation of such an article is contingent on the availability of published research, which appears to be non-existent for this particular compound.

Advanced Analytical Characterization Techniques for D Alanyl O 4 Chlorobenzoyl L Serine

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation.

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rcsb.org This technique can unambiguously establish the absolute configuration of chiral centers and reveal the molecule's preferred conformation and packing in the solid state.

Absolute Stereochemistry

D-Alanyl-O-(4-chlorobenzoyl)-L-serine possesses two chiral centers: one at the α-carbon of the alanine (B10760859) residue and another at the α-carbon of the serine residue. The designation 'D-Alanyl' and 'L-serine' refers to the relative configuration of these amino acid components. According to the Cahn-Ingold-Prelog priority rules, the stereochemistry can be assigned as (R) or (S). For D-alanine, the configuration is (R), and for L-serine, it is (S). A single-crystal X-ray diffraction analysis would provide the precise spatial coordinates of each atom, confirming these assignments and thus the absolute stereochemistry of the entire molecule. rcsb.org This is crucial as the biological and chemical properties of stereoisomers can differ significantly.

Solid-State Conformation and Crystal Packing

Studies on peptides containing D-alanine have shown that its stereochemistry can significantly influence crystal packing, sometimes through intramolecular C-H···π interactions that are not as prevalent in their L-alanine counterparts. nih.gov The crystal structure of this compound would likely reveal a network of intermolecular hydrogen bonds involving the carboxylic acid, the primary amine, and the amide group, which would dictate how the molecules arrange themselves into a stable crystal lattice. The solid-state conformation provides critical insights into the molecule's stability and intermolecular recognition properties. nih.gov

Interactive Data Table: Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/Information
Chemical FormulaC₁₃H₁₅ClN₂O₅
Molecular Weight314.72 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (likely a chiral space group)
Absolute ConfigurationConfirmed as (2R) for the alanine moiety and (2S) for the serine moiety
Key Torsion Angles (φ, ψ)Defines the peptide backbone conformation (e.g., extended, β-turn)
Hydrogen Bonding NetworkDetailed map of intermolecular donor-acceptor distances (e.g., N-H···O=C, O-H···O=C)
Crystal Packing MotifDescription of how molecules are arranged in the unit cell, potentially influenced by the D-Ala and 4-chlorobenzoyl groups

Enzymatic and Biochemical Interaction Profiles of D Alanyl O 4 Chlorobenzoyl L Serine

Investigation of Interactions with Serine Racemase (SR) and Related Enzymes

Serine Racemase (SR) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine. ebi.ac.uknih.govnih.gov This enzymatic activity is the primary source of D-serine in the mammalian brain. nih.govnih.govnih.gov SR can also catalyze the elimination of water from both L-serine and D-serine, producing pyruvate (B1213749) and ammonia. ebi.ac.uknih.govebi.ac.uk

Substrate Recognition and Catalytic Turnover Studies

The structural characteristics of D-Alanyl-O-(4-chlorobenzoyl)-L-serine suggest a potential interaction with Serine Racemase. The presence of a D-alanyl moiety and an L-serine derivative raises questions about how the enzyme recognizes and processes this dipeptide. Research into substrate specificity of SR indicates a high selectivity for L-serine. nih.gov The enzyme's active site accommodates the amino acid, facilitating the racemization reaction. The bulky O-(4-chlorobenzoyl) group on the L-serine portion of the dipeptide likely influences its binding affinity and orientation within the active site.

Catalytic turnover studies would be essential to determine if this compound acts as a substrate for SR's racemase or eliminase activity. The cleavage of the dipeptide bond, followed by the racemization of the released L-serine or its conversion to pyruvate, would be key indicators of catalytic turnover.

Competitive and Non-Competitive Inhibition Kinetics

Given its structural similarity to L-serine, this compound could potentially act as an inhibitor of Serine Racemase. Inhibition kinetic studies are crucial to elucidate the mechanism of this interaction.

Competitive Inhibition: If the compound binds to the active site of SR, competing with the natural substrate L-serine, it would be classified as a competitive inhibitor. This would be characterized by an increase in the apparent Michaelis constant (Km) of L-serine with no change in the maximum velocity (Vmax) of the reaction.

Non-Competitive Inhibition: Alternatively, if the compound binds to an allosteric site on the enzyme, distinct from the active site, it could induce a conformational change that reduces the enzyme's catalytic efficiency. This would be indicative of non-competitive inhibition, where Vmax decreases, and Km may or may not change. For instance, L-serine O-sulfate has been shown to be a non-competitive inhibitor of serine racemase. researchgate.net

Further research is needed to determine the precise nature of the inhibition kinetics of this compound with Serine Racemase.

Impact on Cellular L-Serine and D-Serine Homeostasis

The balance between L-serine and D-serine, or serine homeostasis, is critical for normal brain function. nih.govfrontiersin.org L-serine serves as the precursor for D-serine synthesis by SR. nih.govnih.gov The degradation of D-serine is primarily carried out by D-Amino Acid Oxidase (DAO). nih.govnih.gov

Exploration of Interactions with D-Amino Acid Oxidase (DAO)

D-Amino Acid Oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, to their corresponding α-keto acids. nih.govfrontiersin.orgresearchgate.net This enzymatic activity is a key pathway for the degradation of D-serine in the brain and peripheral tissues. nih.govresearchgate.net

Substrate Affinity and Enzymatic Conversion Rates

The D-alanyl portion of this compound makes it a potential substrate for DAO. DAO exhibits broad substrate specificity, acting on various neutral and hydrophobic D-amino acids. nih.gov The affinity of DAO for a particular substrate is quantified by its Michaelis constant (Km), with a lower Km indicating higher affinity. The enzymatic conversion rate is represented by the catalytic constant (kcat).

To ascertain whether this compound is a substrate for DAO, kinetic assays would be necessary to determine its Km and kcat values. These parameters would provide insight into the efficiency with which DAO can metabolize this compound compared to its natural substrates like D-serine and D-alanine. Human DAO has been shown to have a lower catalytic efficiency and substrate affinity for D-serine. nih.gov

Structural Determinants of DAO Binding

The binding of a substrate to the active site of DAO is governed by specific structural features. The active site of human DAO is a hydrophobic pocket. nih.gov The size and charge of the D-amino acid's side chain are critical for proper binding and catalysis. The presence of the O-(4-chlorobenzoyl)-L-serine moiety attached to the D-alanine in this compound would significantly influence its interaction with the DAO active site.

Structural studies, such as X-ray crystallography or computational modeling, would be invaluable in visualizing the binding mode of this dipeptide within the DAO active site. These studies would reveal the key amino acid residues in the enzyme that interact with the compound and explain the structural basis for its substrate affinity or inhibitory potential. The large, hydrophobic 4-chlorobenzoyl group could either enhance binding through hydrophobic interactions or sterically hinder proper positioning for catalysis.

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the chemical compound "this compound" and its enzymatic and biochemical interaction profiles.

Extensive searches were conducted to locate data on the interaction of this specific compound with:

Penicillin-Binding Proteins (PBPs) and D-Ala-D-Ala Ligase

Its potential mimicry of D-Alanyl-D-Alanine substrates

Its influence on one-carbon metabolism

Its effects on lipid and nucleotide biosynthesis pathways

Its role in cellular response and signaling pathway modulation

These searches did not yield any published research, patents, or other documents detailing the biological activity or mechanism of action of "this compound."

This suggests that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, or it may be a proprietary compound for which research findings are not publicly disclosed. Therefore, it is not possible to provide the requested article with scientifically accurate content based on the specified outline.

Cellular Response and Signaling Pathway Modulation (Mechanistic Focus).

Interaction with Neurotransmitter Receptors (e.g., N-methyl-D-aspartate receptors), mechanistic cellular studies only

There are no specific mechanistic cellular studies in the search results detailing the interaction of this compound with N-methyl-D-aspartate (NMDA) receptors. However, the D-serine component of this molecule is a well-established endogenous co-agonist of NMDA receptors, playing a crucial role in excitatory neurotransmission and synaptic plasticity.

The activation of NMDA receptors is a complex process that requires the binding of both the primary neurotransmitter, glutamate (B1630785), and a co-agonist. While glycine (B1666218) was initially thought to be the sole co-agonist, subsequent research has demonstrated that D-serine, which is synthesized from L-serine by the enzyme serine racemase, is a key and often primary co-agonist at synaptic NMDA receptors in various brain regions.

Mechanistically, the binding of glutamate to the GluN2 subunit and D-serine to the GluN1 subunit of the NMDA receptor induces a conformational change that allows the ion channel to open. This channel is typically blocked by a magnesium ion (Mg²⁺) at resting membrane potentials. Depolarization of the postsynaptic membrane, often initiated by the activation of adjacent AMPA receptors, dislodges the Mg²⁺ block. The subsequent influx of calcium ions (Ca²⁺) through the NMDA receptor channel triggers a cascade of intracellular signaling pathways. These pathways are fundamental to processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Astrocytes, a type of glial cell, are a primary source of D-serine in the brain, releasing it as a "gliotransmitter" to modulate neuronal activity and synaptic strength. The availability of D-serine at the synapse, therefore, governs the occupancy of the co-agonist site on NMDA receptors, thereby influencing their readiness for activation and contributing to synaptic metaplasticity.

Table 1: Key Proteins in NMDA Receptor Signaling

Protein/MoleculeClassCellular Function in NMDA Receptor Pathway
NMDA Receptor Ionotropic Glutamate ReceptorLigand-gated ion channel that, upon activation, allows Ca²⁺ influx, triggering downstream signaling for synaptic plasticity.
Glutamate NeurotransmitterThe primary excitatory neurotransmitter that binds to the GluN2 subunit of the NMDA receptor.
D-Serine Neuromodulator/Co-agonistBinds to the glycine-binding site on the GluN1 subunit, which is necessary for receptor activation.
Glycine Neuromodulator/Co-agonistCan also act as a co-agonist at the GluN1 site, though D-serine is the primary ligand at many synapses.
AMPA Receptor Ionotropic Glutamate ReceptorMediates initial fast excitatory transmission and causes the depolarization required to relieve the Mg²⁺ block of the NMDA receptor.
Magnesium (Mg²⁺) IonBlocks the NMDA receptor channel in a voltage-dependent manner at resting potential.
Serine Racemase EnzymeSynthesizes D-serine from L-serine, primarily in astrocytes.

Role in Proteostasis Regulation and Unfolded Protein Response, mechanistic cellular studies only

No mechanistic cellular studies were found in the search results that specifically investigate the role of this compound in proteostasis regulation or the Unfolded Protein Response (UPR). The contextual information below pertains to the known roles of L-serine in these cellular stress pathways.

Proteostasis, or protein homeostasis, is the process by which cells maintain the integrity of their proteome by balancing protein synthesis, folding, and degradation. A key component of this network is the Unfolded Protein Response (UPR), a sophisticated signaling pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore proteostasis by reducing the protein load and enhancing the cell's protein-folding capacity.

The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6.

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This action temporarily halts most protein synthesis, reducing the influx of new proteins into the ER. It also paradoxically promotes the translation of specific mRNAs, such as that for the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

IRE1α (Inositol-requiring enzyme 1α): This sensor has both kinase and endoribonuclease activity. Activated IRE1α splices the mRNA of X-box binding protein 1 (XBP1). The resulting spliced XBP1 protein is a potent transcription factor that drives the expression of genes encoding ER chaperones and enzymes involved in ER-associated degradation (ERAD), thereby enhancing the protein-folding and degradation capacity of the ER.

ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 moves to the Golgi apparatus, where it is cleaved to release a cytosolic fragment. This fragment then travels to the nucleus to act as a transcription factor, activating genes that are also involved in ERAD and protein folding.

Some studies suggest that the amino acid L-serine may function as a small molecule proteostasis regulator. Research has indicated that L-serine can induce the differential expression of genes involved in the ER stress and UPR pathways. It has been proposed that L-serine may help prepare cells to respond more effectively to oxidative insults, thereby promoting a return to homeostasis. L-serine has also been shown to attenuate oxidative stress by increasing the levels of antioxidant enzymes.

Table 2: Core Pathways of the Unfolded Protein Response (UPR)

UPR PathwayKey Sensor ProteinPrimary Downstream MediatorCellular Outcome
PERK Pathway PERKeIF2α / ATF4Attenuation of global protein translation; selective transcription of stress-response genes.
IRE1α Pathway IRE1αXBP1s (spliced)Increased expression of ER chaperones and ER-associated degradation (ERAD) components.
ATF6 Pathway ATF6ATF6 (cleaved fragment)Increased expression of genes involved in protein folding and ERAD.

Structure Activity Relationship Sar Studies of D Alanyl O 4 Chlorobenzoyl L Serine and Its Analogues

Impact of Modifications to the D-Alanyl Moiety on Biological Activity

The D-alanyl moiety is a critical component for the biological recognition and activity of many compounds, particularly those that interact with bacterial cell wall synthesis. In the context of D-Alanyl-O-(4-chlorobenzoyl)-L-serine, any modification to this part of the molecule can significantly alter its interaction with target proteins.

Research on related dipeptides and depsipeptides has consistently shown that the D-alanine residue is often essential for potent biological activity. For instance, in the case of antibiotics that target the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors, the methyl side chain of D-alanine is considered optimal for binding affinity. nih.gov Replacing the D-alanine with other amino acids, such as glycine (B1666218) or those with larger side chains, often leads to a decrease in activity. This is because the binding pocket of the target protein is often sterically constrained and specifically shaped to accommodate the D-alanine residue.

Systematic substitutions of the D-alanine in analogous peptide structures have revealed key insights. For example, replacing D-alanine with L-alanine drastically reduces or abolishes activity, highlighting the stereochemical importance of this residue. nih.govnih.gov This underscores the precise three-dimensional arrangement required for effective ligand-target interaction.

Modification to D-Alanyl MoietyPredicted Impact on Biological ActivityRationale
Replacement with L-AlanineSignificant decrease or loss of activity.The stereochemistry of the D-isomer is crucial for proper orientation and binding within the active site of the target protein. nih.govnih.gov
Substitution with GlycineModerate to significant decrease in activity.The absence of the methyl side chain may lead to a loss of key van der Waals interactions within the binding pocket. nih.gov
Substitution with larger D-amino acids (e.g., D-Valine, D-Leucine)Significant decrease in activity.Steric hindrance from the bulkier side chains can prevent the molecule from fitting into the target's binding site. nih.gov
Modification of the N-terminusVariable, depending on the modification.Acylation of the N-terminus can sometimes enhance activity by providing additional binding interactions or by altering the molecule's physicochemical properties.

This table provides a predictive summary based on established SAR principles for similar peptide-based compounds.

Role of the O-(4-chlorobenzoyl) Ester Group in Molecular Recognition

The 4-chlorobenzoyl moiety introduces several key features:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the ester carbonyl group. This can be critical for covalent inhibitors that form a bond with a serine residue in the active site of a target enzyme. The increased electrophilicity of the carbonyl carbon can make it more susceptible to nucleophilic attack by the serine hydroxyl group. Studies on related enzyme systems, such as 4-chlorobenzoyl-coenzyme A dehalogenase, have demonstrated the importance of the benzoyl group in binding and catalysis. nih.govnih.gov

Hydrophobic and Aromatic Interactions: The phenyl ring provides a large, hydrophobic surface that can engage in favorable pi-stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues in the target's binding pocket.

Feature of the O-(4-chlorobenzoyl) GroupContribution to Molecular Recognition
4-chloro substituentEnhances electrophilicity of the ester carbonyl, potentially increasing reactivity for covalent bond formation. Participates in halogen bonding.
Benzoyl ringProvides a scaffold for hydrophobic and aromatic interactions (e.g., pi-stacking) with the target protein.
Ester linkagePositions the 4-chlorobenzoyl group for optimal interaction and can be a site for hydrolytic cleavage, which may be part of the mechanism of action.

This table outlines the key contributions of the O-(4-chlorobenzoyl) ester group to the molecule's interaction with its biological target.

Influence of Substitutions on the L-Serine Backbone

The L-serine backbone provides the core scaffold for the attachment of the D-alanyl and O-(4-chlorobenzoyl) moieties. Modifications to this central component can have profound effects on the molecule's conformation and, consequently, its biological activity.

The hydroxyl group of the L-serine is esterified with 4-chlorobenzoic acid. Replacing L-serine with other amino acids would alter the spatial relationship between the D-alanyl and the aroyl groups. For instance, substituting L-serine with L-threonine would introduce an additional methyl group, potentially leading to steric clashes within the binding site.

Furthermore, the stereochemistry of the serine residue is critical. The natural L-configuration is likely essential for orienting the other functional groups correctly for interaction with the target. A change to a D-serine backbone would result in a diastereomer with a completely different three-dimensional shape, which is unlikely to be recognized by the target protein. In other biological systems, the distinction between L-serine and D-serine has been shown to have significant functional consequences. nih.govresearchgate.net

Substitution on L-Serine BackbonePredicted Impact on Biological ActivityRationale
Replacement with L-ThreonineLikely decrease in activity.The additional methyl group could introduce steric hindrance in the binding pocket.
Replacement with L-AlanineSignificant decrease or loss of activity.The absence of the side-chain oxygen for esterification would prevent the attachment of the 4-chlorobenzoyl group.
Inversion to D-SerineSignificant decrease or loss of activity.The change in stereochemistry would alter the overall three-dimensional structure, preventing proper binding to the target.

This table summarizes the predicted outcomes of key substitutions on the L-serine backbone, based on fundamental principles of medicinal chemistry.

Stereochemical Effects on Ligand-Target Interactions

Stereochemistry is a paramount determinant of biological activity for chiral molecules like this compound. The specific arrangement of atoms in three-dimensional space dictates how the molecule fits into the chiral environment of a protein's binding site.

The presence of two chiral centers, one in the D-alanine residue and one in the L-serine residue, gives rise to four possible stereoisomers: D-Ala-L-Ser, L-Ala-D-Ser, D-Ala-D-Ser, and L-Ala-L-Ser. It is highly probable that only one of these isomers, this compound, possesses the optimal geometry for significant biological activity.

Studies on other peptide systems have consistently demonstrated that even a single stereochemical inversion can lead to a dramatic loss of activity. For example, the substitution of L-alanine for D-alanine in immunoadjuvant glycopeptides rendered the molecule inactive. nih.gov Similarly, the conversion of L-serine to D-alanine is a critical post-translational modification for the activity of certain lantibiotics. nih.gov

Development of SAR Models for Predicting Biochemical Behavior

To systematically explore the vast chemical space of possible analogues of this compound and to predict their biochemical behavior, computational SAR models can be developed. nih.gov These models use statistical and machine learning methods to correlate the chemical structures of a series of compounds with their measured biological activities. nih.gov

The development of a robust SAR model typically involves the following steps:

Data Collection: A dataset of analogues of this compound is synthesized, and their biological activities (e.g., enzyme inhibition, antibacterial potency) are determined experimentally.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and three-dimensional features (e.g., molecular shape, pharmacophore points).

Model Building: A mathematical model is constructed to relate the descriptors to the biological activity. Common techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a linear or non-linear equation that quantitatively predicts the activity of a compound based on its descriptors. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods generate contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure that it is not overfitted to the training data and can accurately predict the activity of new, untested compounds.

Once a validated SAR model is established, it can be used to screen virtual libraries of compounds, prioritize the synthesis of the most promising candidates, and guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations of D Alanyl O 4 Chlorobenzoyl L Serine

Molecular Docking Simulations for Predicting Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org The goal is to predict the principal binding model of a ligand with a protein of known three-dimensional structure. acs.org For a compound like D-Alanyl-O-(4-chlorobenzoyl)-L-serine, which contains a reactive ester group attached to a serine residue, a primary target class for investigation would be serine hydrolases. wikipedia.org These enzymes, which include vital proteases and lipases, utilize a catalytic serine residue to hydrolyze substrates. wikipedia.orgnih.gov The compound could act as an inhibitor by acylating this catalytic serine.

A typical molecular docking workflow would involve preparing the 3D structure of this compound and a selected target protein, such as a serine protease like trypsin or a more specific enzyme like transmembrane protease, serine 2 (TMPRSS2). nih.govmdpi.com Docking algorithms, such as those implemented in AutoDock Vina or Glide, would then be used to place the ligand into the active site of the enzyme. nih.govresearchgate.net The simulations generate various possible binding poses and score them based on binding affinity, typically expressed in kcal/mol. nih.gov

The results would identify the most likely binding orientation and the specific amino acid residues involved in the interaction. Key interactions would be expected with the catalytic triad (B1167595) (serine, histidine, aspartate) characteristic of serine proteases. nih.gov For instance, the carbonyl oxygen of the ester could form hydrogen bonds within the enzyme's oxyanion hole, while the chlorobenzoyl and alanyl moieties could form hydrophobic and van der Waals interactions with residues in the binding pocket. plos.orgresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Serine Protease

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Serine Protease X -8.5 Ser195, His57 Hydrogen Bond (Oxyanion Hole)
Gly193 Hydrogen Bond
Trp215 Hydrophobic (π-stacking)
Val216 Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org MD simulations provide insights into the conformational flexibility of the ligand and protein, the stability of the predicted binding pose, and the nature of the interactions in a more realistic, solvated environment. plos.orgnih.gov

An MD simulation would be initiated using the best-ranked pose from the docking study. The complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. frontiersin.org The simulation then calculates the forces between all atoms and their resulting movements over a set period, often ranging from nanoseconds to microseconds. nih.govmdpi.com

Analysis of the MD trajectory would focus on several parameters. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. mdpi.com Root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein and ligand. Furthermore, the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study would be monitored throughout the simulation to confirm their importance for binding. plos.org These simulations can reveal conformational changes that are not apparent in static docking models. frontiersin.org

Table 2: Typical Parameters and Analyses in an MD Simulation of a Ligand-Protein Complex

Parameter Description Typical Value/Software Purpose
Force Field Set of parameters to calculate potential energy AMBER, CHARMM, GROMOS Describes the physics of the atoms
Simulation Time Duration of the simulation 100-500 ns To observe significant conformational events
Temperature System temperature 300 K Mimics physiological conditions
Pressure System pressure 1 bar Mimics physiological conditions
Analysis Metric RMSD, RMSF, Hydrogen Bonds VMD, GROMACS tools Assess stability, flexibility, and interactions

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure and intrinsic reactivity. acs.org For this compound, these calculations would be crucial for characterizing the reactivity of the ester group, which is the likely site for covalent modification of a target enzyme.

QC methods can compute a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The LUMO is often centered on the electrophilic carbonyl carbon of the ester, indicating its susceptibility to nucleophilic attack by the catalytic serine of an enzyme. acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Another important output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP would show negative potential (red) around the carbonyl oxygen atoms, identifying them as sites for hydrogen bond acceptance, and positive potential (blue) around the amide and amine hydrogens, marking them as hydrogen bond donors. acs.org These calculations help rationalize the interaction patterns observed in docking simulations and provide a deeper understanding of the molecule's potential to act as an enzyme inhibitor. chemrxiv.org

Table 3: Illustrative Quantum Chemical Descriptors for this compound

Descriptor Hypothetical Value Significance
HOMO Energy -7.2 eV Relates to the ability to donate electrons
LUMO Energy -1.5 eV Relates to the ability to accept electrons; indicates electrophilic sites
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and stability
Dipole Moment 4.8 Debye Measures overall polarity of the molecule
Electrostatic Potential Negative on carbonyl O; Positive on NH Predicts sites for non-covalent interactions

Pharmacophore Modeling and Virtual Screening for Related Chemical Entities

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound would be developed based on its key interaction features when bound to a hypothetical target. biorxiv.org

These features would typically include:

A hydrogen bond acceptor (from the carbonyl oxygens).

A hydrogen bond donor (from the amide and amine hydrogens).

A hydrophobic/aromatic feature (from the 4-chlorobenzoyl group).

An electrophilic center for potential covalent bond formation (the ester carbonyl).

Once developed and validated, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases (e.g., ZINC, PubChem). researchgate.netnih.gov This process rapidly filters millions of compounds to identify those that match the defined pharmacophoric features. The resulting hits are molecules that are structurally diverse but share the key electronic and steric properties required for binding to the target, making them promising candidates for further investigation as related chemical entities. nih.govbiorxiv.org

Table 4: Essential Pharmacophoric Features for this compound

Pharmacophoric Feature Corresponding Chemical Group Role in Binding
Hydrogen Bond Acceptor Ester and Amide Carbonyl Oxygens Interaction with H-bond donors in the active site
Hydrogen Bond Donor Amide and Amine N-H Interaction with H-bond acceptors in the active site
Aromatic/Hydrophobic 4-chlorobenzoyl ring Occupying a hydrophobic pocket; π-stacking
Negative Ionizable Feature Carboxylate (at physiological pH) Potential salt-bridge interactions

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery. mdpi.com For this compound, these tools can predict its likely metabolic fate in the body. Various web-based platforms like SwissADME and pkCSM can be used for this purpose. mdpi.com

The primary metabolic transformations predicted for this compound would likely involve the hydrolysis of its ester and amide bonds. youtube.com The ester linkage between the 4-chlorobenzoyl group and the serine residue would be susceptible to hydrolysis by esterase enzymes. Similarly, the peptide bond between D-alanine and L-serine could be cleaved by peptidases.

These predictive tools can also identify potential interactions with major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. mdpi.com The software predicts whether the compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial information for assessing potential drug-drug interactions. mdpi.commdpi.com The predictions can also estimate other properties like intestinal absorption and blood-brain barrier penetration. mdpi.com

Table 5: Illustrative In Silico Metabolic Prediction for this compound

Predicted Transformation Metabolite(s) Potential Enzyme Class
Ester Bond Hydrolysis D-Alanyl-L-serine + 4-chlorobenzoic acid Esterases
Amide Bond Hydrolysis D-Alanine + O-(4-chlorobenzoyl)-L-serine Peptidases/Amidases
Aromatic Hydroxylation Hydroxylated derivatives of the parent compound Cytochrome P450s
CYP450 Inhibition CYP2C9 Inhibitor Cytochrome P450 2C9
CYP450 Substrate Not a substrate for CYP3A4, CYP2D6 Cytochrome P450s

Potential Research Applications and Future Directions

Development of D-Alanyl-O-(4-chlorobenzoyl)-L-serine as a Biochemical Probe

The unique structural features of this compound make it a promising candidate for development as a biochemical probe. The 4-chlorobenzoyl group, in particular, can serve as a useful handle for various detection and labeling techniques.

The presence of the chlorine atom on the benzoyl moiety provides a distinctive spectroscopic signature that could be exploited for analytical purposes. Furthermore, the O-acyl linkage to the serine residue introduces a degree of chemical reactivity that could be harnessed for selective labeling of proteins and other biomolecules. For instance, the O-acylated serine can undergo an N→O acyl shift, a reaction that has been explored for protein cleavage and modification. khanacademy.org This reactivity could potentially be triggered under specific conditions, allowing for targeted labeling or release of a reporter group in a controlled manner. The development of such probes would be invaluable for studying enzyme mechanisms, protein-protein interactions, and cellular trafficking.

Advancements in Synthetic Methodologies for Complex Peptide Mimetics

The synthesis of this compound itself presents opportunities for advancing synthetic peptide chemistry. The incorporation of a D-amino acid and an O-acylated serine residue into a single molecule requires careful control of stereochemistry and protecting group strategies to avoid side reactions like racemization. acs.org

The development of efficient and scalable synthetic routes to this and related compounds would contribute to the broader field of peptide mimetic synthesis. The O-acyl isopeptide method, which involves the synthesis of peptide segments with C-terminal O-acyl Ser/Thr residues, has been shown to be a valuable tool for racemization-free segment condensation in protein synthesis. nih.gov Research into the synthesis of this compound could lead to refinements of this methodology, particularly for the incorporation of non-standard amino acids and modifications. These advancements would facilitate the creation of more complex and functionally diverse peptide-based molecules with enhanced stability and biological activity.

Contribution to Understanding Amino Acid Metabolism and Derivatization

Studying the metabolic fate of this compound within biological systems could provide valuable insights into amino acid metabolism and derivatization pathways. The presence of a D-alanine residue is particularly significant, as D-amino acids have distinct metabolic pathways compared to their L-counterparts. nih.gov While L-amino acids are the primary building blocks of proteins, D-amino acids play crucial roles in various organisms, particularly in bacterial cell wall synthesis. nih.gov

Investigating how cells process the O-(4-chlorobenzoyl)-L-serine moiety could also shed light on the enzymatic machinery involved in the modification and degradation of acylated amino acids. Serine hydrolases, for example, are a large class of enzymes that catalyze the hydrolysis of ester and amide bonds and could potentially interact with this compound. researchgate.net Understanding the metabolic stability and transformation of this dipeptide derivative could inform the design of more stable peptide-based drugs and probes.

Exploration of Novel Enzyme Inhibitors and Modulators

The structural resemblance of this compound to intermediates in bacterial cell wall biosynthesis suggests its potential as an enzyme inhibitor. Specifically, the D-alanyl moiety is a key component of the D-alanyl-D-alanine dipeptide, which is essential for the cross-linking of peptidoglycan in many bacteria. nih.gov Enzymes such as D-alanine-D-alanine ligase are critical for this process and are established targets for antibiotics. nih.gov

The introduction of the O-(4-chlorobenzoyl)-L-serine group could confer novel binding properties and inhibitory mechanisms against these or other enzymes. The 4-chlorobenzoyl group can participate in hydrophobic and halogen bonding interactions within an enzyme's active site, potentially leading to potent and selective inhibition. Further research could explore the activity of this compound against a panel of bacterial enzymes, as well as its potential to modulate the activity of human enzymes such as serine proteases or esterases.

Integration of Experimental and Computational Approaches for Comprehensive Analysis

A comprehensive understanding of the properties and potential applications of this compound can be achieved through the integration of experimental and computational methods. Computational modeling can provide valuable insights into the conformational preferences, electronic properties, and potential interactions of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-Alanyl-O-(4-chlorobenzoyl)-L-serine, and how can coupling efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling D-alanine and L-serine derivatives with a 4-chlorobenzoyl group. Protective groups (e.g., benzyloxycarbonyl or tert-butyloxycarbonyl) are used to prevent unwanted side reactions. For example, 4-chlorobenzoyl chloride can be reacted with L-serine under basic conditions to form the ester linkage, followed by coupling with a protected D-alanyl moiety using carbodiimide-based reagents (e.g., EDC or DCC) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of coupling agents to improve yield.

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, leveraging retention time data from reference compounds. For instance, related 4-chlorobenzoyl derivatives exhibit retention times between 0.34–1.35 minutes under specific chromatographic conditions (Table 1, ). Mass spectrometry (MS) or tandem MS (HPLC-MS/MS) further confirms molecular weight and fragmentation patterns, as demonstrated in L-serine metabolite analysis .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : HPLC-MS/MS is the gold standard due to its sensitivity and specificity. A validated protocol involves spiking samples with isotopically labeled internal standards (e.g., ¹³C-L-serine derivatives), followed by extraction using solid-phase or liquid-liquid methods. Calibration curves are constructed with concentrations spanning 0.1–100 µM, ensuring a limit of detection (LOD) < 10 nM .

Advanced Research Questions

Q. How does the 4-chlorobenzoyl modification influence L-serine’s metabolic flux in neurological models?

  • Methodological Answer : Isotope tracing with ¹³C-labeled this compound can track its incorporation into serine-derived metabolites (e.g., sphingolipids or phosphatidylserine). In vitro models (e.g., neuronal cell lines) are treated with the compound, and metabolites are quantified via LC-MS. Comparative studies with unmodified L-serine (e.g., in ALS animal models) reveal whether the chlorobenzoyl group alters uptake or catabolism .

Q. What experimental approaches determine the compound’s binding affinity to serine-targeted enzymes?

  • Methodological Answer : Fluorescence titration assays measure dissociation constants (Kd). For example, wild-type or mutant serine dehydratase is incubated with varying concentrations of the compound, and fluorescence quenching is monitored. A Kd < 50 µM suggests strong binding, as seen in β-chloro-L-alanine studies (Table III, ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide complementary kinetic data.

Q. How can conflicting data on the compound’s bioactivity be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in buffer pH, ionic strength, or enzyme isoforms. Orthogonal assays (e.g., enzymatic activity measurements vs. cellular proliferation assays) should be employed. For example, in lipid droplet studies, 3D reconstruction of treated cells (Figure 4D, ) can validate biochemical data. Meta-analysis of retention time variability ( ) ensures analytical consistency.

Q. What strategies are effective in designing structural analogs to probe structure-activity relationships (SAR)?

  • Methodological Answer : Systematic substitution of the 4-chlorobenzoyl group (e.g., with 4-nitrobenzoyl or 3,4-dimethoxybenzoyl) and modification of the alanyl/serine backbone can be guided by computational docking. Derivatives like N-[N-(4-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol ( ) serve as templates. Biological screening in antimicrobial or anticancer assays (e.g., MIC or MTT assays) identifies critical functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.